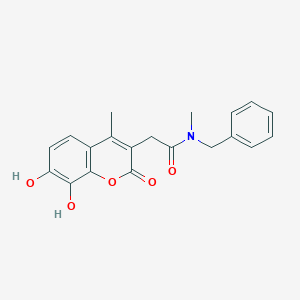![molecular formula C26H29NO8 B264393 N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)
N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce inflammation and oxidative stress. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide in lab experiments is its potential for use in the development of new cancer and neurodegenerative disease treatments. However, one limitation is that its mechanism of action is not fully understood, which could make it more difficult to develop effective treatments.
Direcciones Futuras
There are several future directions for research on N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide. One area of interest is in studying its potential use in combination with other drugs to enhance its anti-cancer and neuroprotective effects. Another area of interest is in further elucidating its mechanism of action to better understand how it works and how it can be used to develop new treatments. Additionally, more research is needed to explore its potential use in other areas of medicine, such as in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide involves several steps. The starting material is 3,4,5-trimethoxybenzaldehyde, which is reacted with malonic acid in the presence of a catalyst to form a diester. The diester is then hydrolyzed to form the corresponding acid, which is coupled with 4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-5-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide has been found to have a range of potential applications in scientific research. One area of interest is in the study of cancer, as this compound has been found to have anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide |
|---|---|
Fórmula molecular |
C26H29NO8 |
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide |
InChI |
InChI=1S/C26H29NO8/c1-14-9-22(29)34-24-16-7-8-26(2,3)35-17(16)12-18(23(14)24)33-13-21(28)27-15-10-19(30-4)25(32-6)20(11-15)31-5/h9-12H,7-8,13H2,1-6H3,(H,27,28) |
Clave InChI |
CZYMUTYYSABAJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)(C)C |
SMILES canónico |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B264318.png)


![2-(2-chloroanilino)-8-methyl-4-phenyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264326.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264327.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264330.png)
![(6E)-6-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,7,11(15),13-pentaen-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B264335.png)
![N-(2,4-dimethoxyphenyl)-2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B264337.png)
![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264367.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)
